molecular formula C16H19ClN2 B1670334 Dexchlorpheniramine CAS No. 25523-97-1

Dexchlorpheniramine

Cat. No. B1670334
CAS RN: 25523-97-1
M. Wt: 274.79 g/mol
InChI Key: SOYKEARSMXGVTM-UHFFFAOYSA-N
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Description

Dexchlorpheniramine is an antihistamine used to treat symptoms of allergies and the common cold . It is the pharmacologically active dextrorotatory isomer of chlorpheniramine . It is used to treat sneezing, runny nose, itching, watery eyes, hives, rashes, and other symptoms of allergies .


Synthesis Analysis

Dexchlorpheniramine synthesis involves a multi-step reaction with 4 steps . The process includes various techniques such as Schlenk technique and reactions at different temperatures .


Molecular Structure Analysis

The molecular formula of Dexchlorpheniramine is C16H19ClN2 . It has an average mass of 274.789 Da and a monoisotopic mass of 274.123688 Da . The molecule has 1 defined stereocentre .


Chemical Reactions Analysis

Dexchlorpheniramine is an antihistamine that disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells .


Physical And Chemical Properties Analysis

Dexchlorpheniramine has a density of 1.1±0.1 g/cm3, a boiling point of 379.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 183.0±27.9 °C .

Scientific Research Applications

Cytotoxicity, Genotoxicity, and Mutagenicity Assessment

Research by Chaves et al. (2022) evaluated the effects of dexchlorpheniramine (DCPA) on human peripheral blood mononuclear cells (PBMCs). This study aimed to determine the cytotoxic, genotoxic, and mutagenic potential of DCPA. It was found that DCPA did not affect PBMC viability nor did it induce genotoxic or mutagenic effects in these cells (Chaves et al., 2022).

Pharmacological Formulation and Drug Delivery

Alabazi and Elzein (2012) conducted research to develop a floating tablet formulation of dexchlorpheniramine maleate (DCPM) using a factorial design. Their study aimed to optimize the formulation for prolonged drug release, thereby potentially improving bioavailability and patient compliance. The resulting floating tablets showed promise for clinical use with a release duration of at least 16 hours (Alabazi & Elzein, 2012).

Drug Interaction and Central Nervous System Effects

A study by Franks et al. (1978) investigated the interaction between ethanol and dexchlorpheniramine. They examined the effects of these substances on perceptual, cognitive, and motor functions. The study revealed that dexchlorpheniramine's sedative effects were more pronounced when combined with ethanol, suggesting a need for caution when these substances are used concurrently (Franks et al., 1978).

Development of Analytical Methods

Raju et al. (2007) developed a liquid chromatography-mass spectrometry method for determining dexchlorpheniramine maleate in human plasma. This method was significant for its sensitivity and convenience, indicating its utility in clinical studies involving dexchlorpheniramine (Raju et al., 2007).

Safety And Hazards

Dexchlorpheniramine may cause dizziness or drowsiness, and it is advised to avoid driving, operating machinery, or performing other hazardous activities while taking it . It is also recommended to use alcohol cautiously while taking dexchlorpheniramine as alcohol may increase drowsiness and dizziness . It is not recommended for use in newborn or premature infants, and in nursing mothers .

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride)
Record name Dexchlorpheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID50180225
Record name Dexchlorpheniramine
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Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

142 °C @ 1.0 mm Hg /Racemate/
Record name DEXCHLORPHENIRAMINE
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Solubility

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/
Record name DEXCHLORPHENIRAMINE
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Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page.
Record name DEXCHLORPHENIRAMINE
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Product Name

Dexchlorpheniramine

Color/Form

OILY LIQUID

CAS RN

25523-97-1
Record name (+)-Chlorpheniramine
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Record name Dexchlorpheniramine [INN:BAN]
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Record name Dexchlorpheniramine
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Record name Dexchlorpheniramine
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Record name Dexchlorpheniramine
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Melting Point

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,410
Citations
H Virtanen - The Journal of Laryngology & Otology, 1983 - cambridge.org
Nearly everybody catches cold a few times every year. The common cold is probably one of the most frequent illnesses met with in general practice. In addition to the nasal symptoms of …
Number of citations: 15 www.cambridge.org
EL Theunissen, A Vermeeren… - British journal of clinical …, 2006 - Wiley Online Library
… Dexchlorpheniramine and mequitazine significantly impaired driving performance on the highway driving test on the first day; dexchlorpheniramine … and dexchlorpheniramine condition …
Number of citations: 51 bpspubs.onlinelibrary.wiley.com
RA Moreno, D Oliveira‐Silva… - Biomedical …, 2010 - Wiley Online Library
In the present study a fast, sensitive and robust validated method to quantify chlorpheniramine in human plasma using brompheniramine as internal standard (IS) is described. The …
A Van Eeckhaut, MR Detaevernier… - Journal of Chromatography …, 2002 - Elsevier
A capillary zone electrophoresis method has been developed for the detection of 0.1% of (R)-levochlorpheniramine maleate in samples of (S)-dexchlorpheniramine maleate. Using 1.5 …
Number of citations: 34 www.sciencedirect.com
FO Müller, JJK Botha, M Van Dyk, HG Luus… - European journal of …, 1988 - Springer
… mg) and sustained release dexchlorpheniramine maleate (6 mg) … more effective than dexchlorpheniramine in suppressing the size … Ten subjects receiving dexchlorpheniramine …
Number of citations: 22 link.springer.com
HM Franks, VR Hensley, WJ Hensley… - Medical Journal of …, 1978 - Wiley Online Library
… fo a therapeutic dose of dexchlorpheniramine alone, and in combination with … dexchlorpheniramine (4 mg/70 kg) were given orally. Although a synergistic effect of …
Number of citations: 86 onlinelibrary.wiley.com
M Gobo-Oliveira, VG Pigari, MSP Ogata… - European Journal of …, 2018 - Springer
Background Uremic pruritus is acommonsymptom in chronic renal failure patients with undefined pathophysiology. Initial treatment involves topical therapy mainly in the form of …
Number of citations: 27 link.springer.com
PEE Chaves, L Zuravski, AS Soares… - Brazilian Journal of …, 2022 - SciELO Brasil
Dexchlorpheniramine is a first-generation classical antihistamine, clinically used to treat allergies. The main objective of our study was to evaluate the effects of the dexchlorpheniramine …
Number of citations: 6 www.scielo.br
EL Theunissen, A Vermeeren… - Clinical & …, 2004 - Wiley Online Library
… mg cetirizine, 6 mg dexchlorpheniramine and placebo. Drug effects … Dexchlorpheniramine impaired driving performance as … alert after treatment with dexchlorpheniramine. Cetirizine did …
Number of citations: 61 onlinelibrary.wiley.com
U Strömberg - Psychopharmacologia, 1970 - Springer
… In addition, dexchlorpheniramine together with MK 485 was given before L-DOPA to some of the … Dexchlorpheniramine caused a further potentiation of the effects on activity, evidently …
Number of citations: 80 link.springer.com

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